(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol is a complex organic compound featuring a benzo[d]oxazole moiety linked to a hydrazono group, which is further connected to a dimethylpropan-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol typically involves the condensation of benzo[d]oxazole-2-carbohydrazide with 2,2-dimethylpropan-1-ol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the hydrazono linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The benzo[d]oxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The benzo[d]oxazole moiety can interact with biological receptors or enzymes, potentially inhibiting or activating specific pathways. The hydrazono group may also play a role in binding to target molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based compound used as a UV absorber.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Another benzotriazole derivative with UV-absorbing properties.
Uniqueness
(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol is unique due to its specific combination of a benzo[d]oxazole ring and a hydrazono group, which imparts distinct chemical and biological properties not found in similar compounds
Properties
IUPAC Name |
(3E)-3-(1,3-benzoxazol-2-ylhydrazinylidene)-2,2-dimethylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,8-16)7-13-15-11-14-9-5-3-4-6-10(9)17-11/h3-7,16H,8H2,1-2H3,(H,14,15)/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQWTSVJSNJURJ-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C=NNC1=NC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)/C=N/NC1=NC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.